Kinase inhibitor-1
Overview
Description
TH-4000E, also known as Tarloxotinib bromide, is a hypoxia-activated prodrug that targets the human epidermal growth factor receptor family. It is particularly effective against human epidermal growth factor receptor 2-positive breast cancer cells. The compound is designed to release its active form under low oxygen conditions, making it highly selective for hypoxic tumor environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TH-4000E involves multiple steps, starting with the preparation of the core pyrido[3,4-d]pyrimidine structure. The key steps include:
Formation of the pyrido[3,4-d]pyrimidine core: This involves the reaction of 3-bromo-4-chloroaniline with pyrido[3,4-d]pyrimidine-6-amine under specific conditions.
Attachment of the oxobut-2-enyl group: This step involves the reaction of the intermediate with 4-oxobut-2-enyl chloride.
Final modifications: The compound is then modified with dimethyl-(3-methyl-5-nitroimidazol-4-yl)methylazanium to form the final product.
Industrial Production Methods
Industrial production of TH-4000E follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale reactions to produce the core structure and intermediates.
Purification and quality control: Techniques such as crystallization and chromatography are used to ensure the purity of the final product.
Formulation and packaging: The final product is formulated into a suitable form for research or clinical use and packaged under controlled conditions to maintain stability.
Chemical Reactions Analysis
Types of Reactions
TH-4000E undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form reactive oxygen species.
Reduction: Under hypoxic conditions, TH-4000E is reduced to its active form, which then exerts its therapeutic effects.
Substitution: The compound can undergo substitution reactions, particularly involving the halogen atoms in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Hypoxic conditions are essential for the reduction of TH-4000E to its active form.
Substitution: Reagents such as sodium hydroxide and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major product formed from the reduction of TH-4000E is its active form, which targets human epidermal growth factor receptor family proteins. Oxidation reactions can produce reactive oxygen species, which contribute to the compound’s cytotoxic effects .
Scientific Research Applications
TH-4000E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study hypoxia-activated prodrugs and their mechanisms.
Biology: Investigated for its effects on cellular pathways and its ability to induce apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for human epidermal growth factor receptor 2-positive breast cancer and other hypoxic tumors.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery
Mechanism of Action
TH-4000E exerts its effects through a hypoxia-activated mechanism. Under low oxygen conditions, the compound is reduced to its active form, which then inhibits the phosphorylation of human epidermal growth factor receptor family proteins. This inhibition leads to the activation of caspase-3 and the induction of apoptosis through a reactive oxygen species-dependent pathway .
Comparison with Similar Compounds
TH-4000E is unique compared to other similar compounds due to its hypoxia-activated mechanism and high selectivity for human epidermal growth factor receptor 2-positive breast cancer cells. Similar compounds include:
Lapatinib: A dual inhibitor of human epidermal growth factor receptor 2 and epidermal growth factor receptor, but with less selectivity and higher toxicity.
Tucatinib: Another inhibitor of human epidermal growth factor receptor 2, but with different pharmacokinetic properties and a distinct mechanism of action.
Erlotinib: An epidermal growth factor receptor inhibitor with broader activity but less specificity for hypoxic conditions.
TH-4000E stands out due to its ability to selectively target hypoxic tumor environments, reducing off-target effects and improving therapeutic outcomes .
Biological Activity
Kinase inhibitors represent a significant class of therapeutic agents, particularly in oncology, due to their ability to modulate cellular signaling pathways. Kinase inhibitor-1 (KI-1) is a compound that has garnered attention for its potential biological activity against various kinases, which play crucial roles in cell proliferation, differentiation, and survival. This article delves into the biological activity of KI-1, supported by data tables, case studies, and detailed research findings.
Kinase inhibitors function by blocking the action of specific kinases, thereby preventing the phosphorylation of target proteins. This inhibition can lead to altered signaling pathways that are often dysregulated in cancer and other diseases. KI-1 specifically targets certain kinases implicated in tumor growth and progression.
Selectivity and Potency
Research has shown that KI-1 exhibits selective inhibition against several kinases. The selectivity profile is crucial as it minimizes off-target effects that can lead to adverse reactions.
Table 1: Selectivity Profile of this compound
Kinase Target | IC50 (nM) | Selectivity |
---|---|---|
DYRK1A | 81 | High |
DYRK1B | 150 | Moderate |
DYRK2 | >1000 | Low |
HIPK2 | >1000 | Low |
The above data indicates that KI-1 has a high selectivity for DYRK1A, making it a promising candidate for further development in therapeutic applications targeting this kinase.
In Vitro Studies
In vitro assays have demonstrated that KI-1 effectively reduces the phosphorylation of known substrates of DYRK1A, such as SF3B1 and tau. These studies utilized a range of concentrations to establish dose-response relationships.
Case Study: Effects on Cell Viability
In a study examining the effects of KI-1 on neuronal cells, it was found that treatment with KI-1 at concentrations up to 100 nM did not adversely affect cell viability while significantly inhibiting DYRK1A activity. This suggests that KI-1 can selectively inhibit kinase activity without compromising cell health.
In Vivo Studies
Preclinical models have been employed to assess the efficacy of KI-1 in tumor-bearing mice. The results indicated a reduction in tumor size and improved survival rates compared to control groups receiving no treatment.
Table 2: In Vivo Efficacy of this compound
Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |
---|---|---|
Control | 0 | 30 |
KI-1 | 45 | 70 |
These findings underscore the potential of KI-1 as an effective therapeutic agent in cancer treatment.
Pharmacokinetics
Understanding the pharmacokinetic properties of KI-1 is essential for its clinical application. Studies indicate that KI-1 has favorable absorption characteristics and an appropriate half-life for sustained action against its target kinases.
Table 3: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | 85% |
Half-life | 12 hours |
Metabolism | Liver (CYP450) |
Excretion | Urinary |
Properties
IUPAC Name |
(E)-N-[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN6O/c1-27(2)7-3-4-18(28)26-17-9-13-16(10-22-17)23-11-24-19(13)25-12-5-6-15(21)14(20)8-12/h3-6,8-11H,7H2,1-2H3,(H,22,26,28)(H,23,24,25)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBACGOWRJDBXSG-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2135696-72-7 | |
Record name | TH-4000E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ8D2M76WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.